molecular formula C8H5FO5S B6243022 3-oxo-2,3-dihydro-1-benzofuran-6-yl fluoranesulfonate CAS No. 2411200-52-5

3-oxo-2,3-dihydro-1-benzofuran-6-yl fluoranesulfonate

Cat. No.: B6243022
CAS No.: 2411200-52-5
M. Wt: 232.2
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Description

3-oxo-2,3-dihydro-1-benzofuran-6-yl fluoranesulfonate: is a synthetic organic compound characterized by its benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2,3-dihydro-1-benzofuran-6-yl fluoranesulfonate typically involves the following steps:

    Formation of the Benzofuran Core: The initial step involves the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride under acidic conditions to form the benzofuran ring.

    Introduction of the Oxo Group: The oxo group at the 3-position is introduced via oxidation reactions, commonly using reagents like potassium permanganate or chromium trioxide.

    Sulfonation: The final step involves the sulfonation of the benzofuran ring with fluoranesulfonic acid or its derivatives under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Handling: Ensuring the purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.

    Purification: Utilizing techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-oxo-2,3-dihydro-1-benzofuran-6-yl fluoranesulfonate: undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

3-oxo-2,3-dihydro-1-benzofuran-6-yl fluoranesulfonate: has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 3-oxo-2,3-dihydro-1-benzofuran-6-yl fluoranesulfonate exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

3-oxo-2,3-dihydro-1-benzofuran-6-yl fluoranesulfonate: can be compared with other benzofuran derivatives:

    3-oxo-2,3-dihydro-1-benzofuran-6-yl sulfonate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-oxo-2,3-dihydro-1-benzofuran-6-yl chloride: Substitution of the sulfonate group with a chloride, altering its chemical properties.

These comparisons highlight the unique properties of This compound , particularly its enhanced reactivity and potential bioactivity due to the presence of the fluoranesulfonate group.

Properties

CAS No.

2411200-52-5

Molecular Formula

C8H5FO5S

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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